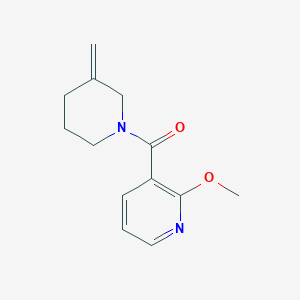
2-Methoxy-3-(3-methylidenepiperidine-1-carbonyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-3-(3-methylidenepiperidine-1-carbonyl)pyridine, also known as MPP, is a chemical compound that has been studied extensively for its potential applications in scientific research. MPP is a pyridine-based compound that has been synthesized through various methods, and its mechanism of action has been investigated to understand its biochemical and physiological effects.
Scientific Research Applications
Synthesis and Characterization
- Pyridine derivatives, including those with methoxycarbonyl and methylthio substituents, have been synthesized and characterized for their structural properties using X-ray diffraction, NMR, and IR spectroscopy. These compounds are of interest for their potential in creating supramolecular structures with specific hydrogen bonding patterns, which could have applications in material science and molecular engineering (Tranfić et al., 2011).
Catalysis and Chemical Reactions
- Palladium-catalyzed reactions involving pyridine derivatives have been explored for the synthesis of melatonin analogues, demonstrating the role of pyridine compounds in facilitating complex organic transformations. This could hint at applications in pharmaceutical synthesis and the development of new medicinal compounds (Poel et al., 2002).
Corrosion Inhibition
- Pyridine derivatives have shown effectiveness as corrosion inhibitors for mild steel in acidic environments. This suggests potential industrial applications in protecting metal surfaces against corrosion, extending the lifespan of metal parts and structures (Ansari et al., 2015).
Material Science
- Pyridine-based compounds have been used to create palladium complexes that act as selective catalysts for ethylene dimerization. Such applications could be valuable in the chemical industry, particularly for the production of specific types of polymers or organic compounds (Nyamato et al., 2015).
Mechanism of Action
Target of Action
Pyridine and piperidine derivatives are known to interact with a variety of biological targets. For instance, some piperidine derivatives have been found to inhibit anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .
Mode of Action
The mode of action of these compounds often involves binding to their target proteins and modulating their activity. The exact nature of this interaction depends on the specific structure of the compound and the target protein .
Biochemical Pathways
These compounds can affect a variety of biochemical pathways depending on their specific targets. For example, inhibitors of ALK and ROS1 can affect signal transduction pathways involved in cell growth and survival .
Result of Action
The molecular and cellular effects of these compounds’ actions depend on their specific targets and the pathways they affect. For example, inhibition of ALK and ROS1 can lead to decreased cell proliferation and increased cell death in certain types of cancer cells .
properties
IUPAC Name |
(2-methoxypyridin-3-yl)-(3-methylidenepiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-10-5-4-8-15(9-10)13(16)11-6-3-7-14-12(11)17-2/h3,6-7H,1,4-5,8-9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMKFHVMEDICDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CCCC(=C)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-3-(3-methylidenepiperidine-1-carbonyl)pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-4-(trifluoromethyl)benzamide](/img/structure/B2627614.png)
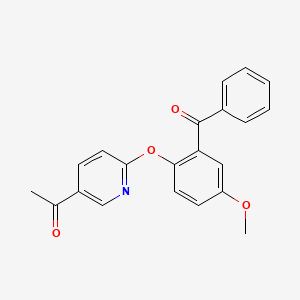
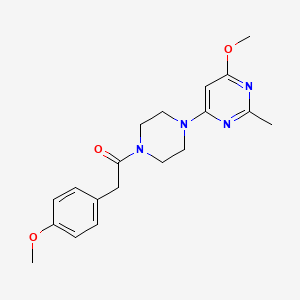
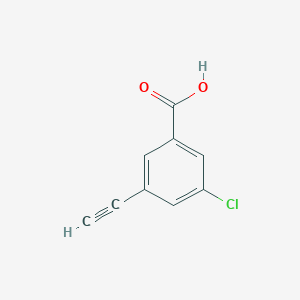
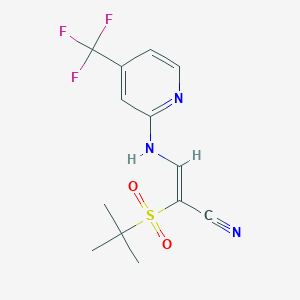
![3,3-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)butanamide](/img/structure/B2627624.png)
![2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2,3-dimethylphenyl)acetamide](/img/no-structure.png)
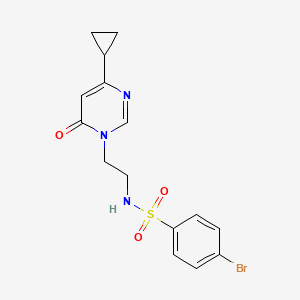
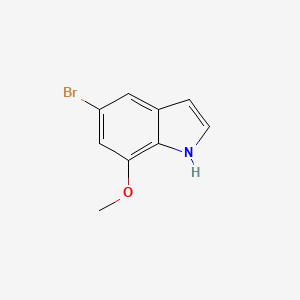
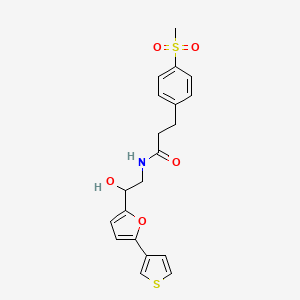
![N-(1-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)-4-ethylbenzamide](/img/structure/B2627629.png)

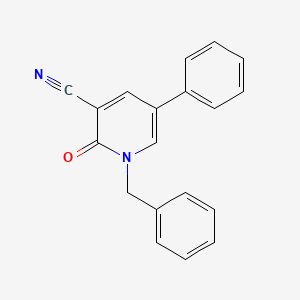
![5-(5-Chloro-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carbonyl chloride](/img/structure/B2627633.png)